molecular formula C13H11N3 B13886778 5-Amino-2-(4-cyanophenyl)-3-methylpyridine

5-Amino-2-(4-cyanophenyl)-3-methylpyridine

Katalognummer: B13886778
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: JPJAXBIDCFQEPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-amino-3-methylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a 5-amino-3-methylpyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an amine group. For example, the reaction of 4-chlorobenzonitrile with 5-amino-3-methylpyridine under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-amino-3-methylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(5-amino-3-methylpyridin-2-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of the 5-amino-3-methylpyridin-2-yl group.

    4-(4-chloropyridin-2-yl)benzonitrile: Contains a chloropyridinyl group instead of the amino-methylpyridinyl group.

Uniqueness

4-(5-amino-3-methylpyridin-2-yl)benzonitrile is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Eigenschaften

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

4-(5-amino-3-methylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H11N3/c1-9-6-12(15)8-16-13(9)11-4-2-10(7-14)3-5-11/h2-6,8H,15H2,1H3

InChI-Schlüssel

JPJAXBIDCFQEPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.